4-({[5-(2-Fluorobenzyl)-1,3,4-thiadiazol-2-YL]-carbonyl}amino)benzoic acid
CAS No.: 1142210-12-5
Cat. No.: VC2299039
Molecular Formula: C17H12FN3O3S
Molecular Weight: 357.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1142210-12-5 |
|---|---|
| Molecular Formula | C17H12FN3O3S |
| Molecular Weight | 357.4 g/mol |
| IUPAC Name | 4-[[5-[(2-fluorophenyl)methyl]-1,3,4-thiadiazole-2-carbonyl]amino]benzoic acid |
| Standard InChI | InChI=1S/C17H12FN3O3S/c18-13-4-2-1-3-11(13)9-14-20-21-16(25-14)15(22)19-12-7-5-10(6-8-12)17(23)24/h1-8H,9H2,(H,19,22)(H,23,24) |
| Standard InChI Key | YQLOZALSUFLDES-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)CC2=NN=C(S2)C(=O)NC3=CC=C(C=C3)C(=O)O)F |
| Canonical SMILES | C1=CC=C(C(=C1)CC2=NN=C(S2)C(=O)NC3=CC=C(C=C3)C(=O)O)F |
Introduction
Chemical Structure and Properties
The molecular structure of 4-({[5-(2-Fluorobenzyl)-1,3,4-thiadiazol-2-YL]-carbonyl}amino)benzoic acid consists of a 1,3,4-thiadiazole core with a 2-fluorobenzyl group attached at position 5 and a carbonyl-amino-benzoic acid moiety at position 2. This arrangement creates a molecule with both lipophilic and hydrophilic regions, potentially influencing its biological activity and pharmacokinetic properties.
Physical and Chemical Identifiers
The compound is characterized by the following key identifiers and properties:
| Property | Value |
|---|---|
| CAS Number | 1142210-12-5 |
| Molecular Formula | C17H12FN3O3S |
| Molecular Weight | 357.4 g/mol |
| IUPAC Name | 4-[[5-[(2-fluorophenyl)methyl]-1,3,4-thiadiazole-2-carbonyl]amino]benzoic acid |
| LogP | 3.2915 |
| Polar Surface Area (PSA) | 120.42 |
| Molar Refractivity (MR) | 90.4935 |
The compound's structure can be represented by several notations, including SMILES (C1=CC=C(C(=C1)CC2=NN=C(S2)C(=O)NC3=CC=C(C=C3)C(=O)O)F) and InChI (InChI=1S/C17H12FN3O3S/c18-13-4-2-1-3-11(13)9-14-20-21-16(25-14)15(22)19-12-7-5-10(6-8-12)17(23)24/h1-8H,9H2,(H,19,22)(H,23,24)) .
Structural Features
The amide linkage (-C(=O)NH-) connects the thiadiazole ring to the benzoic acid moiety, potentially serving as both a hydrogen bond donor and acceptor in biological systems. The carboxylic acid group (-COOH) at the para position of the phenyl ring provides an additional site for hydrogen bonding and potential derivatization, which could be exploited for the development of structural analogs with modified properties.
Chemical Reactions and Stability
Understanding the chemical reactivity and stability of 4-({[5-(2-Fluorobenzyl)-1,3,4-thiadiazol-2-YL]-carbonyl}amino)benzoic acid is essential for its proper handling, storage, and potential applications.
Key Reactions
The compound can potentially undergo various chemical reactions, particularly at its reactive functional groups:
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Carboxylic acid reactions: The benzoic acid moiety can participate in typical carboxylic acid reactions, including esterification, amidation, and salt formation.
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Amide bond hydrolysis: Under strongly acidic or basic conditions, the amide linkage may undergo hydrolysis, resulting in the cleavage of the molecule.
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Nucleophilic substitution at the benzyl position: The benzyl carbon adjacent to the thiadiazole ring represents a potential site for nucleophilic attack, particularly in the presence of strong nucleophiles.
Stability Considerations
Compounds with thiadiazole rings can undergo various chemical transformations that may affect their stability and biological activity. Key stability considerations include:
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Hydrolytic stability: The amide bond and thiadiazole ring may be susceptible to hydrolysis under extreme pH conditions.
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Oxidative stability: The compound may undergo oxidation, particularly at the benzyl position or the sulfur atom of the thiadiazole ring.
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Thermal stability: Elevated temperatures may accelerate degradation processes, potentially leading to decomposition of the molecule.
Proper storage conditions, such as protection from light, moisture, and extreme temperatures, are likely necessary to maintain the compound's integrity over extended periods.
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